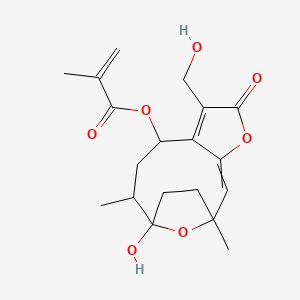

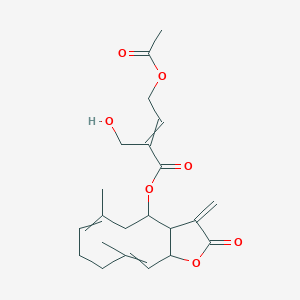

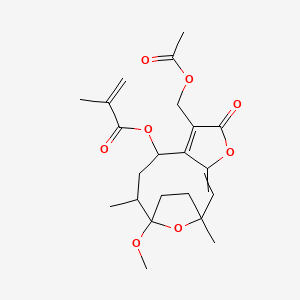

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

Overview

Description

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, also known as compound 5, is a sesquiterpene lactone . It can be isolated from Stevia alpina var. glutinosa . The compound has a molecular formula of C22H28O7 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C(/C(CO)=C/COC©=O)OC@H=C/CC1)C@([H])C@([H])OC2=O . The compound belongs to the class of sesquiterpenes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 404.45 . It is a type of sesquiterpenoid and is physically described as a powder .Scientific Research Applications

Analysis and Identification Techniques

A study by Yang et al. (2010) developed a method using High-performance liquid chromatography-photodiode array detection-electrospray ionization-tandem mass spectrometry (HPLC-PDA-ESI-MS/MS) to analyze germacrane sesquiterpene lactones, including compounds structurally related to 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, in Eupatorium lindleyanum. This method is significant for the rapid and accurate identification of these lactones in medicinal plants (Yang et al., 2010).

Biological Activities and Therapeutic Potential

Antidiabetic and Hypolipidemic Effects : Eliza et al. (2009) isolated costunolide from Costus speciosus and demonstrated its normoglycemic and hypolipidemic activities in streptozotocin-induced diabetic rats, suggesting its therapeutic potential in diabetes management (Eliza et al., 2009).

Anticancer Properties : Kim and Choi (2019) reviewed the diverse therapeutic potential of costunolide, including its anticancer activities. The compound has been investigated for its effects on various cancer types, supported by mechanistic details such as modulation of intracellular signaling pathways (Kim & Choi, 2019).

Osteoblast Differentiation : Jeon et al. (2017) found that costunolide increases osteoblast differentiation in C3H10T1/2 cells, suggesting its potential in bone health and osteoporosis treatment (Jeon et al., 2017).

Antioxidant Activity : Eliza et al. (2010) studied the antioxidant properties of costunolide, indicating its role in alleviating oxidative stress, which is critical in various chronic diseases (Eliza et al., 2010).

Apoptosis Induction in Cancer Cells : Research by Rasul et al. (2013) and Lee et al. (2001) showed that costunolide induces apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction, highlighting its potential as a cancer therapeutic agent (Rasul et al., 2013), (Lee et al., 2001).

Neuroactive Properties : Yamanaka et al. (2020) discovered that 8beta-(4'-Hydroxytigloyloxy) costunolide acts as an orexin antagonist, suggesting its potential in treating disorders related to the central nervous system (Yamanaka et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJJANFZVGSCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)

![N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B591144.png)